molecular formula C11H12Cl2O2 B8281097 6,7-Dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran

6,7-Dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran

Cat. No. B8281097
M. Wt: 247.11 g/mol
InChI Key: PWKVKAGCSMIXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C11H12Cl2O2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-Dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

6,7-dichloro-2-(ethoxymethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H12Cl2O2/c1-2-14-6-8-5-7-3-4-9(12)10(13)11(7)15-8/h3-4,8H,2,5-6H2,1H3

InChI Key

PWKVKAGCSMIXBM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CC2=C(O1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.88 g of 6,7-dichloro-2-hydroxymethyl-2,3-dihydrobenzofuran dissolved in 22 ml of DMF is added 790 mg of sodium hydride (50% suspension) and stirred at room temperature for 30 minutes. After addition of 1.73 g of ethyl bromide, the reaction mixture is stirred at room temperature for 17 hours and extracted with water and ether. The ether layer is washed with water, dried over magensium sulfate, and evaporated under reduced pressure to give a residue, which is chromatographed on silica gel with dichloromethane as an eluent to give 2.0 g of oily 6,7-dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran. To a solution of 2.0 g of the 6,7-dichloro-2-ethoxymethyl-2,3-dihydrobenzofuran dissolved in 5 ml of thionyl chloride is dropwise added 3 g of chlorosulfonic acid under ice-cooling. The reaction mixture is stirred at room temperature for 2 hours, then poured into iced water, and extracted with ethyl acetate. The ethyl acetate layer is washed with water, dried and evaporated under reduced pressure to give an oil, which is then dissolved in 30 ml of dichloromethane. After introduction of 30 ml of ammonia at -30° to -20° C., the mixture is allowed to stand at room temperature for a night and evaporated under reduced pressure to give an oily residue, which is then dissolved in ethyl acetate and washed with water. The ethyl acetate layer is dried and evaporated to dryness to give 2.7 g of an oily product, which is chromatographed on silica gel with dichloromethane (1000 ml) and successively dichloromethane/acetone (20/1) as eluents to give 900 mg of the objective 6,7-dichloro-2-ethoxymethyl-5-sulfamoyl-2,3-dihydrobenzofuran (I j-84) as crystals, yield 24%, m.p. 148°-149° C.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three

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